molecular formula C22H22N4O2 B7719508 N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide

N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide

Cat. No. B7719508
M. Wt: 374.4 g/mol
InChI Key: XXKXVZMAPLQKQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide involves the inhibition of the enzyme cyclin-dependent kinase 4 (CDK4), which is responsible for the regulation of cell division. By inhibiting CDK4, this compound can prevent the proliferation of cancer cells and induce their death.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their migration and invasion. This compound has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide in lab experiments is its high potency and specificity for CDK4 inhibition. However, one of the limitations is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide. One area of interest is in developing more efficient synthesis methods to increase the yield and purity of the compound. Another direction is in exploring its potential applications in other fields, such as neurodegenerative diseases and viral infections. Additionally, further studies are needed to investigate its long-term effects and potential toxicity.
In conclusion, this compound is a promising compound that has shown potential in various fields of research. Its high potency and specificity for CDK4 inhibition make it a valuable tool for studying cell division and cancer growth. However, more research is needed to fully understand its mechanisms of action and potential applications.

Synthesis Methods

The synthesis of N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide involves the reaction of 2-(p-tolyloxy)acetic acid with 1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinoline-3-carbonyl chloride in the presence of triethylamine. The resulting product is then treated with ethanol to obtain the final compound.

Scientific Research Applications

N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide has been extensively studied for its potential applications in various fields of research. One of the major areas of interest is in the field of cancer research, where this compound has shown promising results in inhibiting the growth of cancer cells.

properties

IUPAC Name

N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-4-26-22-18(12-16-7-5-6-15(3)20(16)24-22)21(25-26)23-19(27)13-28-17-10-8-14(2)9-11-17/h5-12H,4,13H2,1-3H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKXVZMAPLQKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)COC4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.